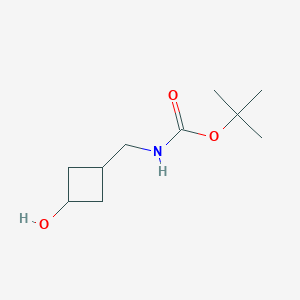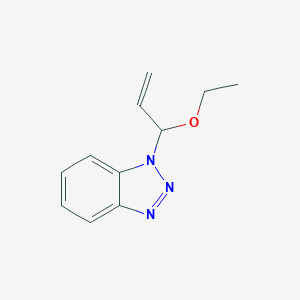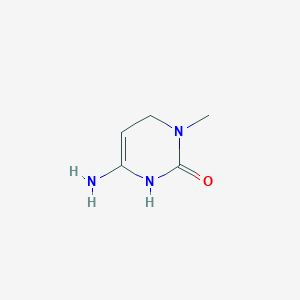
5(6)-Carboxyeosin-diacetate
Overview
Description
Synthesis Analysis
The synthesis of 5(6)-Carboxyeosin-diacetate involves protecting 5(6)-carboxyfluorescein as the diacetate, followed by reduction to 5(6)-(hydroxymethyl)fluorescein diacetate. Isomers are then subjected to the Mitsunobu reaction, yielding diprotected 5- and 6-(aminomethyl)fluorescein diacetate. Methanolysis of the acetates, followed by deprotection with HBr/acetic acid, gives 5- and 6-(aminomethyl)fluorescein hydrobromide (Mattingly, 1992).
Molecular Structure Analysis
While specific studies on the molecular structure of this compound are not directly available, related compounds have been synthesized and analyzed, providing insight into potential structural characteristics and behaviors. For instance, coordination polymers and hydrogen-bonded assemblies of related diacetic acid derivatives have been reported, indicating a propensity for forming complex structures with metal cations (Titi et al., 2010).
Chemical Reactions and Properties
The preparation of this compound involves key chemical reactions, including the Mitsunobu reaction and methanolysis. These steps are crucial for the introduction of functional groups that impart fluorescent properties to the molecule. The reaction specificity and conditions, such as the use of dibenzyl imidodicarbonate in the Mitsunobu reaction, play a significant role in the final product's properties (Mattingly, 1992).
Scientific Research Applications
Chemical Synthesis and Modification : CFDA is used as a starting material for chemical synthesis. For instance, Mattingly (1992) demonstrated its use in the preparation of 5- and 6-(aminomethyl)fluorescein, which has applications in bioconjugation and fluorescent labeling (Mattingly, 1992).
Probe for Liposome-Cell Interactions : The impurities in CFDA can affect phospholipid vesicle stability and the rate of carboxyfluorescein transfer into cells. Ralston et al. (1981) highlighted the importance of dye purification in applications with vesicles and cells (Ralston et al., 1981).
Live Cell Counting : Sugata et al. (1991) used CFDA for a rapid and continuous counting of living cells. The conversion of nonfluorescent CFDA into fluorescent carboxyfluorescein by esterase in living cells allows for the detection of living cells by fluorescence (Sugata, Ohnishi, & Matsumoto, 1991).
Detection of Live Bacteria : Guilini et al. (2015) developed several chemical modifications of CFDA to improve its passive diffusion through bacterial membranes for more sensitive detection of live bacteria (Guilini et al., 2015).
Intracellular pH Measurement : Fang et al. (2008) utilized CFDA in a nanosensor to monitor intracellular pH in single cells. The technique allowed for the accurate estimation of intracellular pH and monitoring of transient pH changes (Fang et al., 2008).
Antigen Presentation Studies : Mintern et al. (1999) explored the use of CFDA to study the site, duration, and cell type responsible for antigen presentation in vivo (Mintern et al., 1999).
Mechanism of Action
Target of Action
5(6)-Carboxyeosin diacetate, also known as 5(6)-Carboxyfluorescein diacetate (CFDA), is primarily used as a fluorescent tracer . It targets intracellular molecules by covalently binding to them . This compound is particularly useful in tracking lymphocyte migration and proliferation .
Mode of Action
The compound is a cell-permeant esterase substrate . It enters cells passively and is then hydrolyzed by intracellular esterases to produce the fluorescent product 5(6)-Carboxyfluorescein . This fluorescence can be used to track the enzymatic activity within cells and assess cell-membrane integrity .
Biochemical Pathways
It’s known that the compound’s fluorescence is activated by enzymatic activity, specifically by esterases . Therefore, it can be inferred that the compound may interact with pathways involving these enzymes.
Pharmacokinetics
A study on a similar compound, 5 (and 6)-carboxy-2′,7′-dichlorofluorescein, suggests that such compounds can passively diffuse into cells where they are hydrolyzed to their fluorescent forms . The fluorescent product is then effluxed via multidrug resistance-associated proteins into bile and sinusoidal blood .
Result of Action
The primary result of the action of 5(6)-Carboxyeosin diacetate is the production of fluorescence within cells . This fluorescence can be used to track cell activity and assess cell viability, making the compound a valuable tool in various biological and medical research applications .
Action Environment
The action of 5(6)-Carboxyeosin diacetate can be influenced by various environmental factors. For instance, the compound’s fluorescence is activated by enzymatic activity, which can vary depending on the cellular environment . Additionally, the compound’s ability to passively diffuse into cells suggests that its action may be influenced by factors affecting cell membrane permeability.
Biochemical Analysis
Biochemical Properties
5(6)-Carboxyeosin diacetate is known to interact with various enzymes, proteins, and other biomolecules within cells. One of the key interactions is with esterase enzymes, which hydrolyze the compound to produce a fluorescent product . This interaction is often used to assess enzymatic activity within cells .
Cellular Effects
The effects of 5(6)-Carboxyeosin diacetate on cells are primarily related to its role as a fluorescent tracer. The compound can be used to monitor various cellular processes, including xylem transport in plants . It is also used as a viability probe that assesses enzymatic activity and cell-membrane integrity .
Molecular Mechanism
The molecular mechanism of action of 5(6)-Carboxyeosin diacetate involves its hydrolysis by esterase enzymes within cells. This process produces a fluorescent product that can be detected and measured, providing insights into cellular processes and enzymatic activity .
Temporal Effects in Laboratory Settings
The effects of 5(6)-Carboxyeosin diacetate can change over time in laboratory settings. For example, in studies of xylem transport in plants, the compound was found to have a running speed of 0.3 cm/h in the isolated stem, which was consistent with the running speed of the material in the field .
Metabolic Pathways
The metabolic pathways involving 5(6)-Carboxyeosin diacetate primarily involve its hydrolysis by esterase enzymes within cells. This process produces a fluorescent product, which can then be detected and measured .
Transport and Distribution
5(6)-Carboxyeosin diacetate is known to passively diffuse into cells . Once inside the cell, it can be hydrolyzed by esterase enzymes to produce a fluorescent product. This product can then be transported between the xylem and parenchyma cells, indicating that material transport in the xylem could be through the symplastic pathway .
Subcellular Localization
The subcellular localization of 5(6)-Carboxyeosin diacetate and its fluorescent product can vary depending on the cell type and the specific experimental conditions. In some studies, the compound and its product have been observed in the cytoplasm, nucleus, and plastids of cells .
properties
IUPAC Name |
3',6'-diacetyloxy-2',4',5',7'-tetrabromo-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-diacetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H12Br4O9/c1-8(30)35-21-15(26)6-13-19(17(21)28)37-20-14(7-16(27)22(18(20)29)36-9(2)31)25(13)12-4-3-10(23(32)33)5-11(12)24(34)38-25;1-8(30)35-21-15(26)6-13-19(17(21)28)37-20-14(7-16(27)22(18(20)29)36-9(2)31)25(13)12-5-10(23(32)33)3-4-11(12)24(34)38-25/h2*3-7H,1-2H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSZJWOKNYZNPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=C(C=C5)C(=O)O)C(=O)O4)Br)OC(=O)C)Br)Br.CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)Br)OC(=O)C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H24Br8O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583451 | |
| Record name | 3',6'-Bis(acetyloxy)-2',4',5',7'-tetrabromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid--3',6'-bis(acetyloxy)-2',4',5',7'-tetrabromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1551.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161338-87-0 | |
| Record name | 3',6'-Bis(acetyloxy)-2',4',5',7'-tetrabromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid--3',6'-bis(acetyloxy)-2',4',5',7'-tetrabromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5(6)-Carboxyeosin-diacetate enable the measurement of intracellular pH?
A: this compound is a pH-dependent fluorescent dye. This means its fluorescence intensity changes depending on the pH of its surrounding environment. When used in conjunction with techniques like fiber-optic nanoprobes, researchers can measure these fluorescence changes to determine intracellular pH []. Essentially, the dye acts as a reporter molecule, translating pH changes into detectable fluorescent signals.
Q2: Can you provide a specific example of how this compound was used in research to study intracellular pH dynamics?
A: In a study focusing on CA46 cells, researchers used this compound to monitor changes in intracellular pH caused by the addition and removal of ammonium ions (NH4+) []. By observing the fluctuations in fluorescence intensity, the researchers could track how the cells regulated their internal pH in response to this external stimulus. This provided valuable insights into the pH regulatory mechanisms of CA46 cells.
Q3: Beyond CA46 cells, are there other biological systems where this compound has been used to study pH changes?
A: Yes, this compound has proven valuable in studying neuronal activity. Research on Drosophila larvae neurons used this dye to investigate the impact of intracellular pH shifts on vesicle fusion, a critical process in synaptic transmission []. This study highlighted the role of pH as a potential signaling molecule in neuronal communication.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



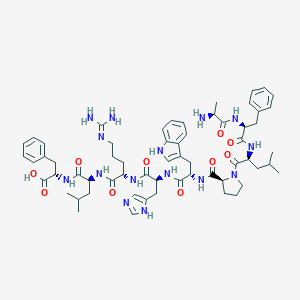
![N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide](/img/structure/B66413.png)
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B66415.png)
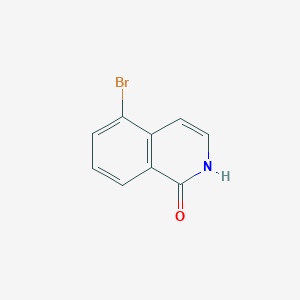
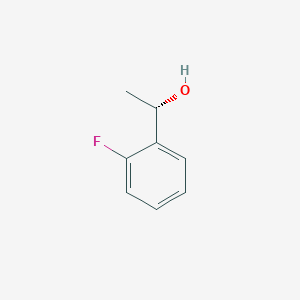
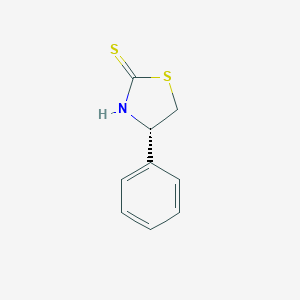
![[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B66425.png)

